molecular formula C4H9NOS B12956707 Methyl 2-(methylthio)acetimidate

Methyl 2-(methylthio)acetimidate

Cat. No.: B12956707
M. Wt: 119.19 g/mol
InChI Key: KCSFUNDHFXFJEU-UHFFFAOYSA-N
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Description

Methyl 2-(methylthio)acetimidate is an organic compound with the molecular formula C4H9NOS It is a derivative of acetimidate, characterized by the presence of a methylthio group attached to the acetimidate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(methylthio)acetimidate can be synthesized through the reaction of methylthioacetic acid with methanol in the presence of a dehydrating agent. The reaction typically involves the following steps:

    Esterification: Methylthioacetic acid is reacted with methanol in the presence of a catalyst such as sulfuric acid to form methyl 2-(methylthio)acetate.

    Amidation: The ester is then reacted with ammonia or an amine to form the corresponding imidate.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(methylthio)acetimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thioether.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted acetimidates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(methylthio)acetimidate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: It is used in the modification of biomolecules, such as proteins, to study their structure and function.

    Industry: It is used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(methylthio)acetimidate involves its interaction with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways depend on the specific application and the nature of the nucleophile involved. For example, in biological systems, it can modify lysine residues in proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetimidate hydrochloride: Similar in structure but lacks the methylthio group.

    Ethyl (methylthio)acetate: Similar but with an ethyl group instead of a methyl group.

    Methyl 2-(methylthio)benzoate: Similar but with a benzoate group instead of an acetimidate group.

Uniqueness

Methyl 2-(methylthio)acetimidate is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C4H9NOS

Molecular Weight

119.19 g/mol

IUPAC Name

methyl 2-methylsulfanylethanimidate

InChI

InChI=1S/C4H9NOS/c1-6-4(5)3-7-2/h5H,3H2,1-2H3

InChI Key

KCSFUNDHFXFJEU-UHFFFAOYSA-N

Canonical SMILES

COC(=N)CSC

Origin of Product

United States

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